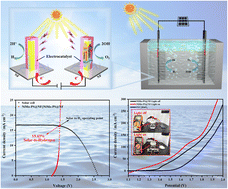MoP4/Ni3S2/MoO3 heterogeneous structure nanorod arrays for efficient solar-enhanced overall water splitting†
Journal of Materials Chemistry A Pub Date: 2023-10-30 DOI: 10.1039/D3TA05330J
Abstract
NiMo-based materials are promising candidates for alkaline overall water splitting. Unfortunately, the catalytic activity of most nickel–molybdenum based electrocatalysts is still far below the standard for practical applications. Therefore, the development of new nickel–molybdenum-based multi-component catalysts is expected to achieve complementary advantages and improve electrocatalytic water splitting activity. Herein, we have synthesized a multi-phase heterostructured electrocatalyst grown on NiMoO4 nanorods using the strategy of simultaneous phosphatization and sulfidation. The interface formed between multi-phase heterostructures plays a crucial role in solar-enhanced overall water splitting. According to the experimental results, at a current density of 10 mA cm−2, the required overpotentials of MoP4/Ni3S2/MoO3/α-NiMoO4/β-NiMoO4 (NiMo-PS@NF) catalysts for the HER and OER are as low as 35 mV and 211.8 mV, respectively. The overall water splitting cell voltage is as low as 1.391 V (10 mA cm−2) due to the high intrinsic activity and efficient electron transfer efficiency. Meanwhile, the bifunctional electrocatalyst can operate continuously for at least 65 hours at 100 mA cm−2 current density. Notably, this electrocatalyst exhibits enhanced electrocatalytic water splitting activity under simulated sunlight irradiation. Surprisingly, the electrocatalyst exhibits a solar-to-hydrogen efficiency of 19.42% in a photoelectric coupled water splitting system. In addition, the density functional theory (DFT) results are in agreement with the experimental results. This work provides a new idea for improving electrocatalytic activity by rational use of solar energy.


Recommended Literature
- [1] Note on the Valenta acetic acid test
- [2] A 3D porous hetero-metal compound with helical channels†
- [3] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [4] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [5] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [6] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [7] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [8] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [9] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [10] In silico prediction of hERG potassium channel blockage by chemical category approaches†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 14419-78-4
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









